methyl 2-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate -

methyl 2-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Catalog Number: EVT-4006955
CAS Number:
Molecular Formula: C15H14F3NO3
Molecular Weight: 313.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate DHP synthesis, resulting in shorter reaction times and often improved yields. [ [] ]
  • One-Pot Multicomponent Reactions: Streamlined procedures involving the combination of all reactants in a single reaction vessel offer efficient synthetic routes. [ [, ] ]

Alternative Synthetic Strategies:

  • Cyclization Reactions: Employing appropriately functionalized starting materials, such as those containing pre-formed pyrimidine or pyrazole rings, can provide access to specific DHP derivatives. [ [, , ] ]
Synthesis Analysis
  • Condensation Reactions: The carbonyl group at position 6 can participate in condensation reactions, leading to the formation of fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines and thiazolo[3,4-c]pyrimidines. [ [] ]
  • Rearrangement Reactions: DHP derivatives can undergo rearrangements, such as the Sommelet-Hauser or Stevens rearrangement, leading to the formation of larger ring systems, including seven- or nine-membered cyclic amines. [ [] ]
Molecular Structure Analysis
  • 1,4-Dihydropyridine Ring: This core structure is essential for many biological activities, particularly those related to calcium channel modulation. [ [] ]
  • Substituents at Position 4: Aryl substituents at this position, often with electron-withdrawing groups (e.g., halogens, trifluoromethyl), are commonly associated with enhanced activity. [ [, ] ]
  • Chirality: Some DHP derivatives possess chiral centers, and the biological activity can be enantioselective. Therefore, the synthesis and evaluation of enantiomerically pure compounds are crucial for optimizing pharmacological profiles. [ [] ]
Mechanism of Action

Calcium Channel Modulation:

  • Reduce Vascular Tone: Leading to vasodilation and a decrease in blood pressure. [ [] ]
  • Decrease Cardiac Contractility: Reducing the force of heart contractions. [ [] ]

Enzyme Inhibition:

  • Phosphodiesterase 3 (PDE3): Inhibition of PDE3 leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in positive inotropic and vasodilatory effects. [ [, , ] ]
  • Platelet-Activating Factor (PAF) Receptor Antagonists: Some DHP derivatives, particularly those with fused heterocyclic rings, exhibit potent and long-acting PAF antagonist activity. [ [] ]
  • HIV Protease Inhibitors: Certain DHP derivatives have shown potential as inhibitors of HIV protease, an enzyme essential for viral replication. [ [] ]
Physical and Chemical Properties Analysis
  • Crystallinity: Many DHP derivatives are crystalline solids at room temperature. [ [, , , ] ]
Applications
  • Drug Development: DHPs represent a privileged scaffold in medicinal chemistry, with numerous derivatives developed into commercially available drugs. For example, nifedipine, amlodipine, and felodipine are widely used as calcium channel blockers for treating hypertension. [ [] ]
  • Drug Discovery: DHPs continue to be explored as potential therapeutic agents for various diseases. Ongoing research focuses on identifying new DHP derivatives with improved potency, selectivity, and pharmacokinetic properties for applications in areas such as cardiovascular diseases, inflammation, cancer, and infectious diseases. [ [, , , ] ]

2-Cyano-1-methyl 3-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)guanidine (SK&F 94836)

  • Compound Description: SK&F 94836 is a novel positive inotrope/vasodilator investigated for treating congestive heart failure. Studies in rats, mice, and dogs revealed its rapid absorption, wide distribution, and complete excretion mainly through urine. Notably, it exhibits minimal cytochrome P-450 interaction and lacks metabolism in the studied species [].

[[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile

  • Compound Description: This compound was initially proposed for congestive heart failure treatment and has been investigated for its potential in treating myocardial ischemia [].
  • Compound Description: This compound represents the pure (-)-enantiomer of [[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrozono]propanedinitrile, demonstrating cardiotonic properties [].

1,3-Dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115)

  • Compound Description: LY195115 is a potent cardiotonic agent and a competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE), exhibiting both in vitro and in vivo inotropic effects [].

5'-(1,4,5,6-Tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones

  • Compound Description: This series of compounds, structurally related to 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one, explores the impact of spirocycloalkyl ring annealing at the 3-position of the indolone moiety on inotropic activity [].

ATI22-107

  • Compound Description: ATI22-107 is a novel dual pharmacophore designed to inhibit both cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC). This dual action aims to achieve inotropic effects while minimizing adverse events associated with Ca2+ overload [].

Properties

Product Name

methyl 2-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

IUPAC Name

methyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C15H14F3NO3

Molecular Weight

313.27 g/mol

InChI

InChI=1S/C15H14F3NO3/c1-8-13(14(21)22-2)11(7-12(20)19-8)9-4-3-5-10(6-9)15(16,17)18/h3-6,11H,7H2,1-2H3,(H,19,20)

InChI Key

QUSCTJMZGNDULW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.